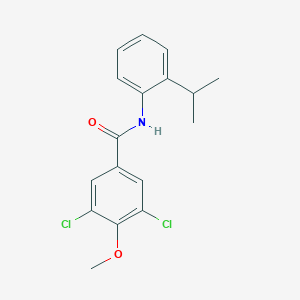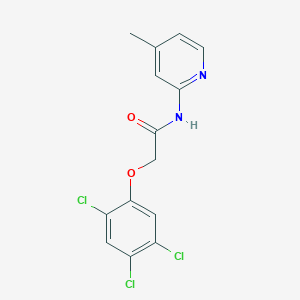![molecular formula C16H15ClN4S B5797555 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound is a member of the 1,2,4-triazole family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms, including inhibition of enzymes, induction of apoptosis, and modulation of signaling pathways.
Biochemical and Physiological Effects:
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has shown various biochemical and physiological effects, including:
1. Inhibition of enzymes: This compound has been shown to inhibit various enzymes, including proteases and kinases.
2. Induction of apoptosis: Studies have shown that 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can induce apoptosis in cancer cells.
3. Modulation of signaling pathways: This compound has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its potent biological activities and diverse mechanisms of action. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain targets.
Orientations Futures
There are several future directions for the scientific research of 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine, including:
1. Development of novel derivatives: The synthesis of novel derivatives of this compound can help to improve its potency and specificity towards certain targets.
2. Investigation of its pharmacokinetics: The pharmacokinetics of this compound are not fully understood, and further studies are needed to determine its absorption, distribution, metabolism, and excretion.
3. Evaluation of its in vivo efficacy: Studies have mainly focused on the in vitro efficacy of this compound, and further studies are needed to evaluate its in vivo efficacy in animal models.
4. Exploration of its potential therapeutic applications: The diverse biological activities of this compound make it a promising candidate for the treatment of various diseases, including cancer, fungal infections, and oxidative stress-related diseases.
Conclusion:
In conclusion, 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various scientific research applications, including antifungal and anticancer activities. Its diverse mechanisms of action make it a promising candidate for the development of novel therapeutics. However, further studies are needed to fully understand its pharmacokinetics and in vivo efficacy.
Méthodes De Synthèse
The synthesis of 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide to form 2-chlorobenzyl mercaptan. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-ethyl-5-mercapto-1,2,4-triazole. Finally, the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 2-bromopyridine in the presence of potassium carbonate yields 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine.
Applications De Recherche Scientifique
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its diverse biological activities. This compound has shown promising results in various scientific research applications, including:
1. Antifungal activity: 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has shown potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
2. Anticancer activity: Studies have shown that 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
3. Antioxidant activity: This compound has shown significant antioxidant activity, which can help to prevent oxidative stress-related diseases.
Propriétés
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-2-21-15(12-7-5-9-18-10-12)19-20-16(21)22-11-13-6-3-4-8-14(13)17/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQXBFFTSUFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)

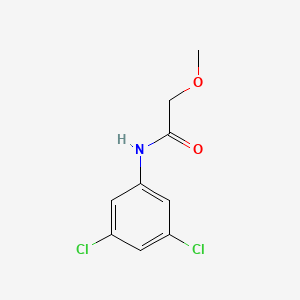
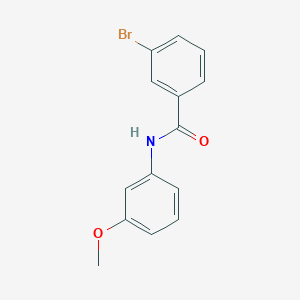
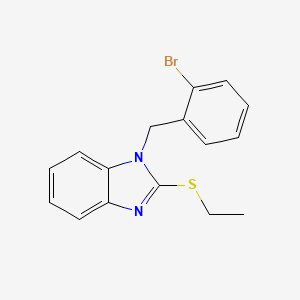
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
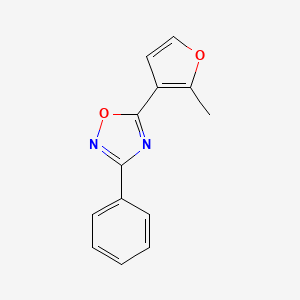
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
